8-{[Chloro(dimethyl)silyl]oxy}quinoline
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Overview
Description
8-{[Chloro(dimethyl)silyl]oxy}quinoline is an organosilicon compound that features a quinoline ring substituted with a chloro(dimethyl)silyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[Chloro(dimethyl)silyl]oxy}quinoline typically involves the reaction of 8-hydroxyquinoline with chloro(dimethyl)silane in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloro(dimethyl)silane. The general reaction scheme is as follows:
8-Hydroxyquinoline+Chloro(dimethyl)silane→8-[Chloro(dimethyl)silyl]oxyquinoline+HCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-{[Chloro(dimethyl)silyl]oxy}quinoline can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions.
Hydrolysis: The silyl ether bond can be hydrolyzed in the presence of water or acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the silyl ether bond.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced quinoline derivatives.
Hydrolysis: 8-Hydroxyquinoline and dimethylsilanediol.
Scientific Research Applications
8-{[Chloro(dimethyl)silyl]oxy}quinoline has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols in organic synthesis.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other organosilicon compounds.
Mechanism of Action
The mechanism of action of 8-{[Chloro(dimethyl)silyl]oxy}quinoline involves the interaction of the silyl ether group with various molecular targets. The chloro(dimethyl)silyl group can protect the hydroxyl group of quinoline, making it inert to certain reactions. This protection allows for selective reactions at other sites on the molecule.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: A precursor to 8-{[Chloro(dimethyl)silyl]oxy}quinoline.
8-Mercaptoquinoline: A thiol analogue of 8-hydroxyquinoline.
Trimethylsilyl Ethers: Common protecting groups for alcohols.
Uniqueness
This compound is unique due to its specific combination of a quinoline ring and a chloro(dimethyl)silyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications.
Properties
CAS No. |
78271-97-3 |
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Molecular Formula |
C11H12ClNOSi |
Molecular Weight |
237.76 g/mol |
IUPAC Name |
chloro-dimethyl-quinolin-8-yloxysilane |
InChI |
InChI=1S/C11H12ClNOSi/c1-15(2,12)14-10-7-3-5-9-6-4-8-13-11(9)10/h3-8H,1-2H3 |
InChI Key |
YBEGXXMLFQVTHZ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(OC1=CC=CC2=C1N=CC=C2)Cl |
Origin of Product |
United States |
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